Cas no 74889-64-8 (4-amino-3-hydroxybutanenitrile hydrochloride)
4-amino-3-hydroxybutanenitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Butanenitrile, 4-amino-3-hydroxy-, monohydrochloride
- 4-amino-3-hydroxybutanenitrile hydrochloride
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4-amino-3-hydroxybutanenitrile hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P028ERL-50mg |
4-amino-3-hydroxybutanenitrilehydrochloride |
74889-64-8 | 95% | 50mg |
$375.00 | 2024-04-21 | |
| 1PlusChem | 1P028ERL-100mg |
4-amino-3-hydroxybutanenitrilehydrochloride |
74889-64-8 | 95% | 100mg |
$547.00 | 2024-04-21 | |
| 1PlusChem | 1P028ERL-250mg |
4-amino-3-hydroxybutanenitrilehydrochloride |
74889-64-8 | 95% | 250mg |
$753.00 | 2024-04-21 | |
| 1PlusChem | 1P028ERL-500mg |
4-amino-3-hydroxybutanenitrilehydrochloride |
74889-64-8 | 95% | 500mg |
$1149.00 | 2024-04-21 | |
| 1PlusChem | 1P028ERL-1g |
4-amino-3-hydroxybutanenitrilehydrochloride |
74889-64-8 | 95% | 1g |
$1458.00 | 2024-04-21 | |
| 1PlusChem | 1P028ERL-2.5g |
4-amino-3-hydroxybutanenitrilehydrochloride |
74889-64-8 | 95% | 2.5g |
$2795.00 | 2024-04-21 | |
| Enamine | EN300-108306-0.05g |
4-amino-3-hydroxybutanenitrile hydrochloride |
74889-64-8 | 95% | 0.05g |
$262.0 | 2023-10-28 | |
| Enamine | EN300-108306-0.1g |
4-amino-3-hydroxybutanenitrile hydrochloride |
74889-64-8 | 95% | 0.1g |
$392.0 | 2023-10-28 | |
| Enamine | EN300-108306-0.25g |
4-amino-3-hydroxybutanenitrile hydrochloride |
74889-64-8 | 95% | 0.25g |
$559.0 | 2023-10-28 | |
| Enamine | EN300-108306-0.5g |
4-amino-3-hydroxybutanenitrile hydrochloride |
74889-64-8 | 95% | 0.5g |
$879.0 | 2023-10-28 |
4-amino-3-hydroxybutanenitrile hydrochloride Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4-amino-3-hydroxybutanenitrile hydrochloride
Introduction to 4-amino-3-hydroxybutanenitrile hydrochloride (CAS No. 74889-64-8)
4-amino-3-hydroxybutanenitrile hydrochloride, with the chemical formula C₅H₈ClN₂O, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its versatile applications in the development of novel therapeutic agents and its role as a key intermediate in synthetic pathways. The hydrochloride salt form enhances its solubility and stability, making it particularly useful in various biochemical and pharmaceutical processes.
The compound's structure, featuring both an amino group and a nitrile functionality, allows for diverse chemical modifications and reactivity. These characteristics make it a valuable building block in the synthesis of more complex molecules, including peptidomimetics and heterocyclic scaffolds. Recent advancements in medicinal chemistry have highlighted its potential in designing drugs targeting various biological pathways.
In the realm of drug discovery, 4-amino-3-hydroxybutanenitrile hydrochloride has been explored as a precursor in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its utility in creating compounds that modulate enzyme activity, which is crucial for treating diseases such as cancer, inflammation, and metabolic disorders. The nitrile group can be further functionalized into carboxylic acids or amides, expanding its synthetic utility.
One of the most compelling aspects of this compound is its role in peptidomimetic chemistry. Peptidomimetics are designed to mimic the biological activity of natural peptides but with improved pharmacokinetic properties. The incorporation of 4-amino-3-hydroxybutanenitrile hydrochloride into these mimics allows for the creation of constrained structures that enhance binding affinity and selectivity. This approach has been particularly successful in developing protease inhibitors, which are essential for treating conditions like HIV and hepatitis.
Recent research has also delved into the pharmacological properties of derivatives of 4-amino-3-hydroxybutanenitrile hydrochloride. For example, studies have shown that certain analogs exhibit significant anti-inflammatory effects by inhibiting key signaling pathways involved in immune responses. These findings underscore the compound's potential as a lead molecule for developing novel anti-inflammatory drugs. The ability to fine-tune its structure allows researchers to optimize efficacy while minimizing side effects.
The synthesis of 4-amino-3-hydroxybutanenitrile hydrochloride itself is another area of active investigation. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Advances in catalytic techniques have also facilitated the introduction of various substituents at specific positions on the molecule, further enhancing its versatility.
In conclusion, 4-amino-3-hydroxybutanenitrile hydrochloride (CAS No. 74889-64-8) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules, particularly in peptidomimetic chemistry and enzyme inhibition studies. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly significant role in drug discovery and development.
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